2-(3-Nitrophenyl)oxirane

概述

描述

作用机制

Biochemical Pathways

The reaction of 2-(3-Nitrophenyl)oxirane with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved. For example, the reaction with amines can lead to the formation of oximes . These reactions can affect various biochemical pathways, although the specific pathways involved would depend on the nature of the nucleophile and the cellular context.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound and its targets . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.

生化分析

Biochemical Properties

They can undergo rearrangement to carbonyl compounds, a process that involves a variety of Lewis acids

Molecular Mechanism

The molecular mechanism of action of 2-(3-Nitrophenyl)oxirane is not well-defined due to limited research. Oxiranes are known to undergo rearrangements involving the migration of hydride or alkyl/aryl groups

Metabolic Pathways

Oxiranes are known to undergo various transformations, including rearrangements to carbonyl compounds . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.

准备方法

Synthetic Routes and Reaction Conditions

2-(3-Nitrophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 3-nitrostyrene with a peracid, such as m-chloroperbenzoic acid, which results in the formation of the oxirane ring. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the reaction.

化学反应分析

Types of Reactions

2-(3-Nitrophenyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.

Reduction: Formation of 2-(3-aminophenyl)oxirane.

Substitution: Formation of various substituted oxiranes depending on the nucleophile used.

科学研究应用

2-(3-Nitrophenyl)oxirane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of polymers and coatings due to its ability to undergo polymerization reactions.

相似化合物的比较

2-(3-Nitrophenyl)oxirane can be compared with other similar compounds such as:

2-(2-Nitrophenyl)oxirane: Similar structure but with the nitro group in the ortho position, leading to different reactivity and properties.

2-(4-Nitrophenyl)oxirane: The nitro group is in the para position, which also affects the compound’s reactivity.

2-(3-Chlorophenyl)oxirane: The nitro group is replaced with a chloro group, resulting in different chemical behavior.

生物活性

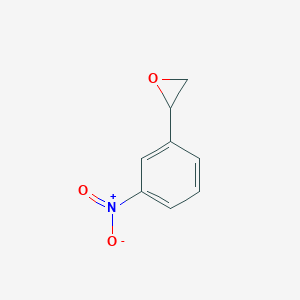

2-(3-Nitrophenyl)oxirane, also known as (R)-2-(3-nitrophenyl)oxirane, is a chiral epoxide characterized by a three-membered oxirane ring attached to a nitrophenyl substituent. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly in antimicrobial and anticancer applications. The presence of the nitro group enhances its electrophilicity, allowing it to interact with various biological macromolecules, which can lead to modifications affecting cellular functions.

- Molecular Formula : CHNO

- Molecular Weight : 165.148 g/mol

- Structure : The structure includes a nitro group (-NO) on the phenyl ring, contributing to its unique reactivity profile.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles such as proteins and nucleic acids. This reactivity may lead to:

- Modifications in enzyme activity.

- Induction of apoptosis in cancer cells.

- Antimicrobial effects through redox reactions that trigger toxicity in microorganisms.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups often exhibit significant antimicrobial properties. The nitro group can induce oxidative stress within microbial cells, leading to cell death. Studies have shown that this compound may serve as a scaffold for developing new antibiotics targeting various pathogens, including:

Anticancer Activity

This compound has been evaluated for its potential anticancer properties. Its mechanism involves disrupting microtubule dynamics, which is critical for cell division. In vitro studies have demonstrated that this compound can:

- Inhibit tubulin polymerization.

- Induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

The IC values for these activities have been reported in the range of 10–33 nM, comparable to established chemotherapeutic agents .

Study 1: Anticancer Properties

A study focusing on the antiproliferative effects of various derivatives, including this compound, revealed that it significantly reduces cell viability in MCF-7 cells. Flow cytometry analysis indicated that treatment with this compound resulted in G2/M phase arrest and subsequent apoptosis .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of nitro compounds, this compound demonstrated potent effects against several bacterial strains. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to cellular damage and death .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Epoxidation of Alkenes : Using peracids or other oxidizing agents.

- Rearrangement Reactions : Transforming related compounds like 3-(2-nitrophenyl)-N-phenyloxirane derivatives under acidic conditions .

Comparison with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (R)-2-(4-nitrophenyl)oxirane | Nitro group on phenyl ring | Different position of nitro group |

| (R)-2-(3-aminophenyl)oxirane | Amino group instead of nitro | Potentially different biological activity |

| (R)-2-(4-hydroxyphenyl)oxirane | Hydroxy group on phenyl ring | Different reactivity due to hydroxyl presence |

| (R)-2-(3-methoxyphenyl)oxirane | Methoxy group on phenyl ring | Alters electronic properties compared to nitro |

属性

IUPAC Name |

2-(3-nitrophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZFDVJTIOLMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。